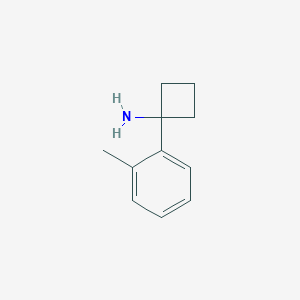
1-(2-Methylphenyl)cyclobutanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylphenyl)cyclobutanamine is an organic compound with the molecular formula C11H15N It is a cyclobutanamine derivative where the amine group is attached to a cyclobutane ring, which is further substituted with a 2-methylphenyl group
Métodos De Preparación
The synthesis of 1-(2-Methylphenyl)cyclobutanamine can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of 2-methylphenyl-substituted alkenes with cyclobutanone, followed by reductive amination. The reaction conditions typically involve the use of a Lewis acid catalyst, such as boron trifluoride etherate, and a reducing agent like sodium borohydride.
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields.
Análisis De Reacciones Químicas
1-(2-Methylphenyl)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides can introduce new functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperatures ranging from room temperature to reflux conditions, and catalysts such as palladium on carbon or Lewis acids.
Aplicaciones Científicas De Investigación
1-(2-Methylphenyl)cyclobutanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in receptor binding assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Methylphenyl)cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the context of the reaction. The pathways involved may include signal transduction cascades, where the compound modulates the activity of key proteins, leading to downstream effects on cellular processes.
Comparación Con Compuestos Similares
1-(2-Methylphenyl)cyclobutanamine can be compared with other cyclobutanamine derivatives, such as:
1-Phenylcyclobutanamine: Lacks the methyl group on the phenyl ring, which may result in different steric and electronic properties.
1-(4-Methylphenyl)cyclobutanamine: The methyl group is positioned at the para position, potentially affecting the compound’s reactivity and binding affinity.
1-(2-Chlorophenyl)cyclobutanamine: The presence of a chlorine atom introduces different electronic effects, which can influence the compound’s chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct properties and applications compared to its analogs.
Propiedades
Número CAS |
1152587-00-2 |
|---|---|
Fórmula molecular |
C11H15N |
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
1-(2-methylphenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C11H15N/c1-9-5-2-3-6-10(9)11(12)7-4-8-11/h2-3,5-6H,4,7-8,12H2,1H3 |
Clave InChI |
GJIABTCSJNIWOX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2(CCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


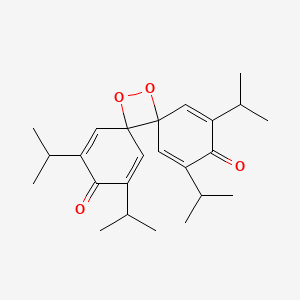
![3-Azabicyclo[3.3.1]nonane-9-acetic acid, 3-[(1,1-dimethylethoxy)carbonyl]-, methyl ester](/img/structure/B12275178.png)

![3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B12275188.png)
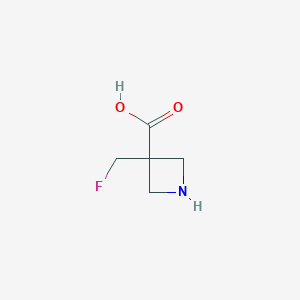
![6-{3-[(2-Methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B12275196.png)
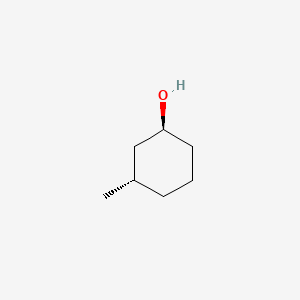
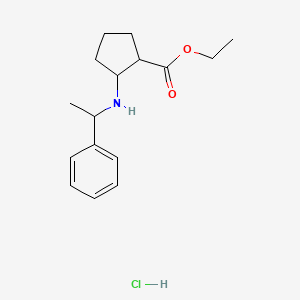
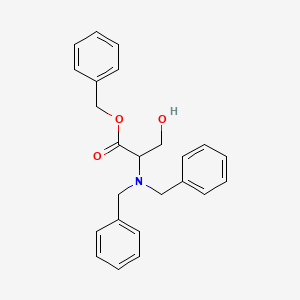
![Ethyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B12275208.png)
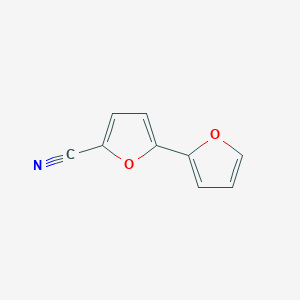
![4-[4-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12275221.png)
![1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B12275222.png)

